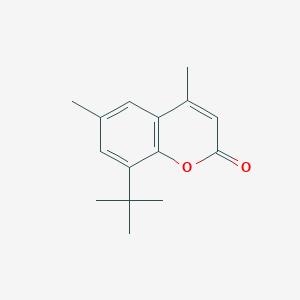

2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl-

説明

Synthesis Analysis

The synthesis of benzopyran derivatives often involves the reaction of hippuric acid in acetic anhydride with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and 2-dimethylaminomethylene-1,3-cyclohexanediones. This method has been used to produce compounds with significant local anesthetic, platelet antiaggregating, and other activities in biological systems (Mosti et al., 1994).

Molecular Structure Analysis

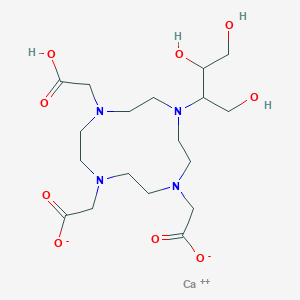

Molecular structure and spectroscopic properties of benzopyran derivatives, including their complexes with divalent transition metal ions, have been characterized through elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR) and mass spectra. Computational methods such as density functional theory (DFT) have provided insights into the geometrical structures of these complexes, revealing trigonal bipyramid and tetrahedral geometries for different metal complexes (Abdel‐Latif & Mohamed, 2017).

Chemical Reactions and Properties

Benzopyran derivatives participate in a variety of chemical reactions, including [4+2]-cycloadditions, showcasing their reactivity towards different dienophiles. These reactions often result in the formation of products with significant structural changes and potential biological activities. The stability and transformation of these adducts under reaction conditions have been explored, offering valuable insights into the reactivity and functionalization of benzopyran compounds (Nyiondi-Bonguen et al., 1994).

Physical Properties Analysis

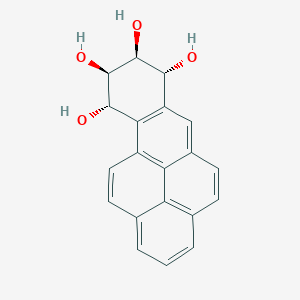

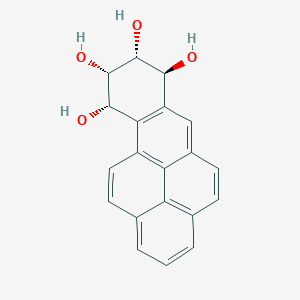

The physical properties of benzopyran derivatives, including their crystal structures, have been elucidated through X-ray crystallography. These studies have revealed detailed information on the molecular conformations, packing, and intermolecular interactions, such as hydrogen bonding and π–π interactions, which play crucial roles in determining the stability and properties of these compounds (Stomberg et al., 2002).

Chemical Properties Analysis

The chemical properties of benzopyran derivatives are influenced by their structural features, such as the presence of substituents on the benzopyran core. These modifications can significantly affect their reactivity, electronic properties, and interaction with biological targets. Studies on the synthesis and functionalization of benzopyran compounds provide valuable information on their chemical behavior and potential applications in various fields (Ding, 1996).

科学的研究の応用

Structure-Activity Relationship in Antiestrogens

A series of 2,3-diaryl-2H-1-benzopyrans, featuring variations in side chain positions and alkyl groups on the pyran ring, were synthesized to evaluate their affinity for estrogen receptors and their uterotrophic-antiuterotrophic activities. This study provided insights into how structural modifications influence the antiestrogenic efficacy of benzopyrans, highlighting the role of side chain positioning and alkyl substitutions in determining receptor affinity and biological activity. The findings suggest the potential of benzopyrans as potent antiestrogens, surpassing the effectiveness of known compounds like tamoxifen in certain models (Sharma, Saeed, Durani, & Kapil, 1990).

Antilipidemic and Antiaggregatory Properties

Research on synthetic aci-reductones, including 3,4-dihydroxy-2H-1-benzopyran-2-ones and their derivatives, revealed their significant antilipidemic activity and ability to inhibit human platelet aggregation. These compounds, particularly the benzopyranones, demonstrated their value as probes for studying platelet antiaggregatory mechanisms, indicating their potential in developing antiatherosclerotic drugs (Witiak, Kim, Tehim, Sternitzke, McCreery, Kim, Feller, Romstedt, Kamanna, & Newman, 1988).

Neuroprotective Potential

A study evaluated the neuroprotective activities of newly synthesized Benzopyran-2-one derivatives using various pharmacological tests in mice. These derivatives showed significant central nervous system depression, indicating their potential in treating conditions associated with excessive neuronal activity. However, they did not exhibit analgesic activity, suggesting a specific mechanism of action related to CNS depression and neuroprotection (Tippu, Mohammed, Chanabasappa, & Mallikarjun, 2018).

Genotoxicity Evaluation

The genotoxic and mutagenic effects of benzopyrans isolated from Hypericum polyanthemum were assessed using the micronuclei test and the comet assay in mice. The study found that one of the compounds, HP1, displayed a weak mutagenic effect, suggesting the need for further in vivo studies on the antitumor action of these compounds. The overall findings contribute to understanding the safety profile of benzopyrans, particularly in the context of their antitumor activity (Ferraz, da Silva, Deimlimg, Santos-Mello, Sharlau, von Poser, & Picada, 2009).

特性

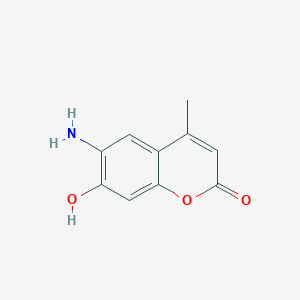

IUPAC Name |

8-tert-butyl-4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLFBILQBRZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884992 | |

| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |

CAS RN |

17874-34-9 | |

| Record name | 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-tert-butyl-4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)